3-Bromo-N'-(furan-2-ylmethylene)benzohydrazide
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Overview
Description
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide is an organic compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, a furan ring, and a hydrazide group. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 3-bromobenzoic acid hydrazide and furan-2-carbaldehyde . The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and furan ring can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide include:
3-Bromo-N’-(thiophen-2-ylmethylene)benzohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
3-Bromo-N’-(pyridin-2-ylmethylene)benzohydrazide: Contains a pyridine ring instead of a furan ring.
3-Bromo-N’-(phenylmethylene)benzohydrazide: Has a phenyl ring instead of a furan ring.
The uniqueness of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide lies in its combination of a bromine atom, a furan ring, and a hydrazide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93418-03-2 |
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Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
3-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)12(16)15-14-8-11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
DMFLZTOCPPEFDB-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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